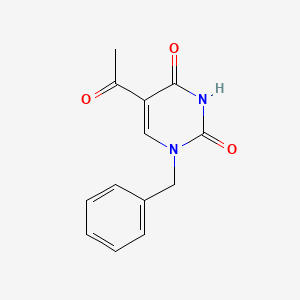

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

5-acetyl-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9(16)11-8-15(13(18)14-12(11)17)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYGNSFBSSDNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Alkylation Sequence

A foundational method involves the condensation of urea with acetylated intermediates followed by benzylation. Key steps include:

- Formation of 5-Acetylpyrimidinedione : Urea reacts with triethyl orthoformate and methyl acetoacetate under reflux to yield 3-carbonyl-2-ureidoethyl butyrate. Cyclization with potassium hydroxide generates 5-acetyl-1H-2,4-diketopyrimidine.

- Benzylation : The diketopyrimidine undergoes N-benzylation using benzyl bromide in the presence of a base (e.g., NaH). This step typically achieves 70–85% yields.

Reaction Conditions :

Phosphorus Oxychloride-Mediated Chlorination and Substitution

This two-step protocol leverages chlorination followed by nucleophilic displacement:

- Chlorination : 5-Acetyl-1H-2,4-diketopyrimidine reacts with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline to form 5-acetyl-2,4-dichloropyrimidine.

- Benzyl Group Introduction : The dichlorinated intermediate undergoes substitution with benzylamine in toluene, yielding the target compound.

Optimization Insights :

- Excess POCl₃ (3–5 equivalents) ensures complete chlorination.

- Benzylamine must be added dropwise to minimize side reactions.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts for direct C–N bond formation:

- Buchwald-Hartwig Amination : 5-Acetyl-2,4-dichloropyrimidine reacts with benzylamine using Pd(OAc)₂/Xantphos. This method achieves 90% yield with reduced reaction time (4–6 h).

- Microwave-Assisted Synthesis : Microwave irradiation (120°C, 30 min) enhances reaction efficiency, particularly for large-scale production.

Key Advantages :

One-Pot Multicomponent Reactions

A streamlined approach combines urea, benzaldehyde, and acetylacetone in a single vessel:

- Acid-Catalyzed Cyclocondensation : Trifluoroacetic acid (TFA) facilitates the formation of the pyrimidinedione core.

- In Situ Benzylation : Benzyl chloride is introduced post-cyclization, yielding the final product in 65–75% overall yield.

Notable Conditions :

- Solvent : Acetonitrile or ethanol

- Temperature : 80–100°C

- Catalyst : Silica-supported sulfonic acid (SBA-Pr-SO₃H) improves recyclability.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 7.35 (m, 5H, Ph-H), 4.60 (s, 2H, OCH₂Ph), 2.47 (s, 1H, acetyl CH₃).

- IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N).

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Scalability | Key Limitations |

|---|---|---|---|---|

| Condensation-Alkylation | 70–85 | 12–24 | Moderate | Multi-step, POCl₃ handling |

| Pd-Catalyzed Coupling | 85–90 | 4–6 | High | Catalyst cost |

| One-Pot Multicomponent | 65–75 | 6–8 | High | Competing side reactions |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation Products: Oxo derivatives.

Reduction Products: Reduced forms with altered functional groups.

Substitution Products: Compounds with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione has garnered attention in the field of medicinal chemistry primarily due to its potential therapeutic properties.

- Antimicrobial Activity : Research indicates that derivatives of pyrimidinediones exhibit significant antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated that certain pyrimidine derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer pathways. Some derivatives have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines . The mechanisms may involve the modulation of enzyme activities that are critical for tumor growth.

Biological Applications

The biological significance of this compound extends beyond antimicrobial and anticancer activities:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that it could interact with kinases or phosphatases that play essential roles in cell signaling .

- Drug Development : As a versatile building block in drug synthesis, this compound can be modified to create new pharmacologically active compounds. Its ability to undergo various chemical reactions makes it a valuable scaffold for developing novel drugs targeting different diseases .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial chemistry:

- Synthesis of Specialty Chemicals : The compound serves as a precursor in the synthesis of more complex molecules. Its carbonyl groups can participate in nucleophilic addition reactions and condensation reactions with amines .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | Exhibited significant antibacterial activity |

| Anticancer | Various cancer cell lines | Induced apoptosis and inhibited proliferation |

| Enzyme Inhibition | Kinases and phosphatases | Potential inhibitor role identified |

Case Study Insights

Research has shown that derivatives of similar pyrimidinediones have been synthesized and evaluated for their biological activities. For example:

- A study reported the synthesis of hydrazone derivatives from pyrimidine compounds that exhibited potent antibacterial activity against multiple strains .

- Another investigation highlighted the synthesis of novel pyrimidine derivatives with enhanced anticancer properties compared to standard treatments .

Mechanism of Action

The mechanism of action of 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.

Pathways Involved: It may modulate biochemical pathways related to its biological activities, such as inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrimidinedione derivatives exhibit diverse bioactivities depending on their substituents. Key structural analogues include:

5-Fluoro-2,4(1H,3H)-pyrimidinedione (5-Fluorouracil): A well-known chemotherapeutic agent (CAS: 51-21-8) with a fluorine atom at the 5-position. It inhibits thymidylate synthase, disrupting DNA synthesis. The absence of bulky substituents (e.g., benzyl or acetyl) allows for efficient enzyme binding, highlighting the critical role of small electronegative groups in anticancer activity .

5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione (Bromacil) :

- A herbicide (CAS: 314-40-9) with bromo, methyl, and alkyl substituents. Its hydrophobic side chains enhance soil persistence, contrasting with the acetyl-benzyl combination in the target compound, which may reduce environmental stability .

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (CAS: 36980-95-7) :

- Features methyl groups at the 1- and 3-positions instead of benzyl. The smaller substituents likely increase solubility compared to the benzyl-containing analogue, as evidenced by its storage recommendation at room temperature .

5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione (CAS: 22293-60-3) :

- Substituted with both acetyl and methyl groups. The methyl at the 6-position may sterically hinder interactions with biological targets compared to the benzyl group in the target compound .

Physicochemical Properties

Biological Activity

5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound belonging to the pyrimidine family. Its structure features a pyrimidinedione core, which includes nitrogen atoms and carbonyl groups that contribute to its chemical reactivity and biological properties. This compound has gained attention in medicinal chemistry due to its potential applications as a scaffold for drug development. This article will explore its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Pyrimidinedione Core : A six-membered ring containing nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2 and 4.

- Substituents : An acetyl group at position 5 and a benzyl group at position 1 enhance its reactivity.

This unique arrangement of functional groups may lead to distinct biological activities compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits significant biological activities. Below are the key areas of biological activity:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrimidinedione derivatives. For instance:

- In Vitro Studies : Compounds structurally similar to this compound have shown efficacy against various bacteria and fungi. Specific derivatives demonstrated activity against Staphylococcus aureus, Escherichia coli, and Candida albicans .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant |

Anticancer Properties

The compound is also being investigated for its potential anticancer properties:

- Mechanisms of Action : It may inhibit specific enzymes involved in cancer cell proliferation. For example, interactions with kinases or phosphatases could modulate cell signaling pathways critical for tumor growth .

- Case Studies : In vitro assays have shown promising results against various cancer cell lines, suggesting that the compound could serve as a lead in anticancer drug development.

The mechanism of action for this compound is not fully elucidated but is thought to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Interaction : Potential interactions with receptors could lead to modulation of cellular responses related to disease processes .

Synthesis and Research Applications

This compound serves as a versatile building block in medicinal chemistry. Its applications include:

- Drug Development : Investigated for therapeutic applications due to its diverse biological activities.

- Chemical Synthesis : Used in synthesizing more complex molecules through reactions such as Biginelli-type reactions .

Q & A

Q. What are the established synthetic methodologies for preparing 5-acetyl-1-benzyl-2,4(1H,3H)-pyrimidinedione?

A multi-step protocol is commonly employed, starting with condensation of 4-hydroxyacetophenone derivatives with hydrazine under reflux in ethanol/glacial acetic acid. Subsequent Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) generates a pyrazole-4-carbaldehyde intermediate, which is coupled with barbituric acid analogs in a refluxing ethanol/water system. This method emphasizes regioselectivity control and purification via precipitation .

Q. Which spectroscopic techniques are critical for characterizing pyrimidinedione derivatives?

Key techniques include:

- GC-MS : For assessing purity and identifying volatile intermediates (e.g., solvent-free microwave-synthesized pyrimidinediones) .

- NMR and IR : To confirm functional groups (e.g., acetyl and benzyl moieties) and hydrogen bonding patterns in the pyrimidinedione core .

Q. How is statistical rigor ensured in pyrimidinedione synthesis studies?

Data are typically reported as means ± standard deviation (SD) from triplicate experiments to account for variability in yields and reaction efficiencies. For example, catalytic hydrogenation steps require strict control of pressure and temperature to ensure reproducibility .

Advanced Research Questions

Q. How do reaction parameters influence the yield of this compound during Vilsmeier-Haack formylation?

Optimal conditions involve:

- Reagent stoichiometry : 2.00 equivalents of NH₄OAc in glacial acetic acid at 108°C to maximize formylation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity of the intermediate . Yield discrepancies often arise from incomplete removal of byproducts, necessitating iterative column chromatography .

Q. What strategies resolve discrepancies in catalytic hydrogenation outcomes for pyrimidinedione intermediates?

Variables include:

Q. How do solvent-free microwave conditions compare to conventional heating for pyrimidinedione synthesis?

Microwave synthesis reduces reaction time from hours to minutes (e.g., 15 minutes vs. 6 hours) and improves yields by 10–15% by minimizing thermal degradation. GC-MS analysis confirms reduced side-product formation under solvent-free conditions .

Q. What enzymatic assays are used to study pyrimidinedione interactions with riboflavin biosynthesis enzymes?

- Pyrimidine reductase assays : Monitor dephosphorylation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate using E. coli RibD and alkaline phosphatase .

- Isotopic labeling : [U-¹³C₆]Glucose tracing reveals metabolic flux in pyrimidinedione-derived pathways .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the regioselectivity of pyrimidinedione alkylation?

Discrepancies stem from:

Q. How can computational modeling address gaps in understanding pyrimidinedione reactivity?

Density functional theory (DFT) simulations predict electrophilic sites (e.g., C5 in pyrimidinediones) and guide functionalization strategies. For example, acetyl groups at C5 enhance electrophilicity for nucleophilic attacks, validated by experimental kinetic studies .

Tables

Q. Table 1. Comparison of Conventional vs. Microwave Synthesis

| Parameter | Conventional Heating | Microwave |

|---|---|---|

| Reaction Time | 6 hours | 15 minutes |

| Yield (%) | 65–70 | 75–80 |

| Byproduct Formation | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.